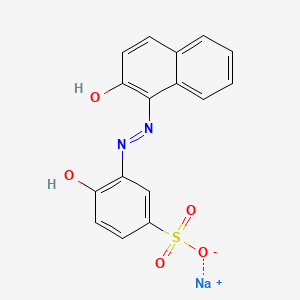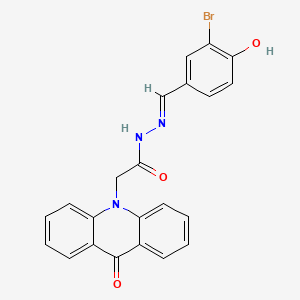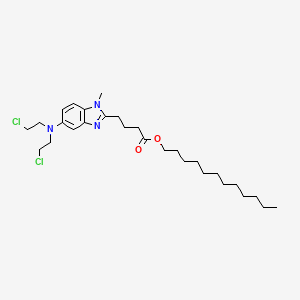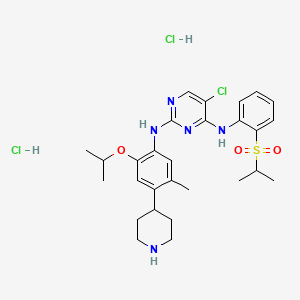
Acid Alizarin Violet N
Overview
Description
Acid Alizarin Violet N is a dye with a dark red light purple color . It is soluble in water, producing a magenta solution, and soluble in ethanol, producing a red-orange solution . It is slightly soluble in acetone . The dye content is approximately 50% .
Molecular Structure Analysis
The molecular formula of Acid Alizarin Violet N is C16H11N2NaO5S, and its molecular weight is 366.32 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Acid Alizarin Violet N has been studied for its degradation under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . It has also been studied for its removal using sugarcane bagasse as an adsorbent .Physical And Chemical Properties Analysis
Acid Alizarin Violet N is a violet-red crystal that is soluble in water . It is also soluble in ethanol for red-orange and slightly soluble in acetone . In concentrated sulfuric acid, it turns to red light purple, and after dilution, it turns to orange . In concentrated nitric acid, it turns to yellow-brown .Scientific Research Applications
Dye Removal Using Sugarcane Bagasse
Acid Alizarin Violet N has been used in studies to evaluate the adsorption of the dye with different concentrations of sugarcane bagasse . The dye adsorption interaction into sugarcane bagasse is best fit by the Freundlich equation, suggesting a multilayer model . This application is particularly relevant for dye removal from textile effluents .
Textile Industry
With the development of the textile industry, there has been a demand for dye removal from contaminated effluents . Acid Alizarin Violet N, like other dyes, is used in the textile industry due to its reactivity with fibers and color stability .
Environmental Impact
In aquatic systems, dyes like Acid Alizarin Violet N cause changes in the photosynthetic activities of plants by preventing the penetration of solar radiation . This highlights the environmental impact of such dyes and the importance of studying their removal from effluents .
Analytical Chemistry
Alizarin, a compound related to Acid Alizarin Violet N, is used in analytical chemistry . Its ability to form complexes makes it useful as a cation colorimetric reagent .
Art Restoration
Alizarin is also used in art restoration . While this application may not directly involve Acid Alizarin Violet N, it demonstrates the versatility of anthraquinone compounds .
Solar Energy Harvesting
Another interesting application of alizarin is in the harvesting of solar energy . Again, while this may not directly involve Acid Alizarin Violet N, it shows the potential of anthraquinone compounds in energy-related applications .
Medical Applications
Alizarin and other anthraquinones are known for their medical applications . For example, alizarin is used to aid anti-tumor drugs . This suggests potential medical applications for Acid Alizarin Violet N and related compounds .
Determination of Dissociation Constant
The dissociation constant of Acid Alizarin Violet N can be determined using UV/Vis Spectroscopy . This application is important in understanding the properties of the dye and its behavior in different environments .
Safety and Hazards
Acid Alizarin Violet N should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Future research could focus on the photocatalytic degradation of Acid Alizarin Violet N under visible light over nano TiO2 and Ag-doped nano TiO2 catalysts . Another promising area of research is the use of natural solid materials, such as sugarcane bagasse, for the removal of Acid Alizarin Violet N from contaminated water .
properties
IUPAC Name |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S.Na/c19-14-8-6-11(24(21,22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)20;/h1-9,19-20H,(H,21,22,23);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQIIZJSZSVJJK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062172 | |
| Record name | Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet-red crystals soluble in water; [Sax] Brown to rust powder; [MSDSonline] | |
| Record name | Alizarine Violet N | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1955 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Acid Alizarin Violet N | |
CAS RN |
2092-55-9 | |
| Record name | C.I. 15670 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002092559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-hydroxy-3-[(2-hydroxy-1-naphthalenyl)azo]-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-hydroxy-3-(2-hydroxy-1-naphthalenylazo)benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)






![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)